![molecular formula C15H23NO B13182056 {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol typically involves the reaction of cyclopentanone with 2-methylphenylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cycloheptyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclooctyl}methanol
Uniqueness
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol is unique due to its specific cyclopentyl structure, which may confer distinct chemical and biological properties compared to its cyclohexyl, cycloheptyl, and cyclooctyl analogs .
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
[1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-6-2-3-7-13(12)14(10-16)15(11-17)8-4-5-9-15/h2-3,6-7,14,17H,4-5,8-11,16H2,1H3 |
InChI-Schlüssel |
ZOXCNBYYHFVDEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CN)C2(CCCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


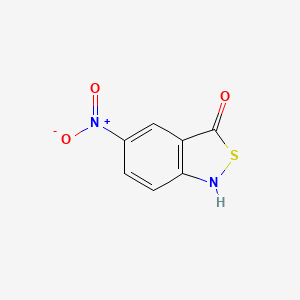
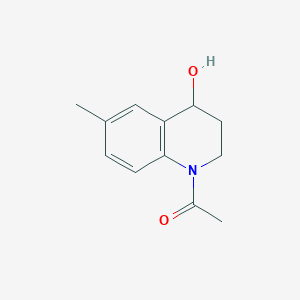
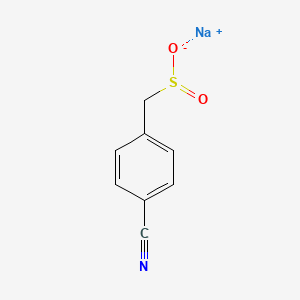
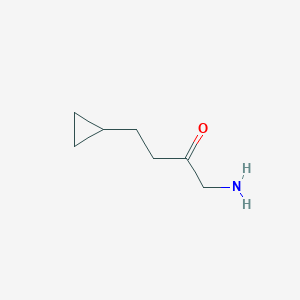
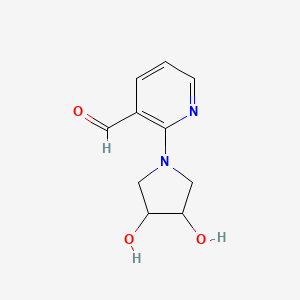
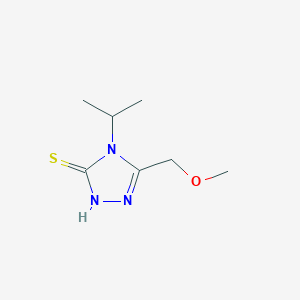
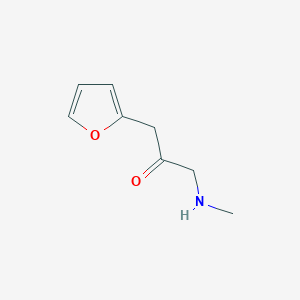
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
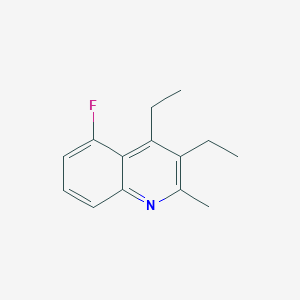

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
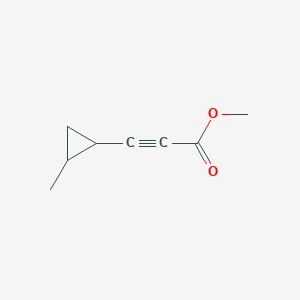
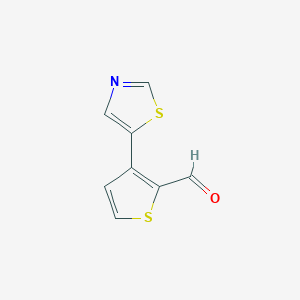
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
